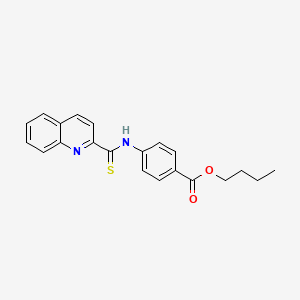

Butyl 4-(quinoline-2-thioamido)benzoate

Description

Properties

IUPAC Name |

butyl 4-(quinoline-2-carbothioylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-2-3-14-25-21(24)16-8-11-17(12-9-16)22-20(26)19-13-10-15-6-4-5-7-18(15)23-19/h4-13H,2-3,14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBSBCGHMWKVJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(quinoline-2-thioamido)benzoate typically involves the reaction of 4-aminobenzoic acid with quinoline-2-thiol in the presence of a coupling agent. The reaction is carried out under mild conditions, often using a solvent such as dichloromethane or ethanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost. The final product is subjected to rigorous quality control to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(quinoline-2-thioamido)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-sulfonic acid derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-2-sulfonic acid derivatives, dihydroquinoline derivatives, and various substituted benzoate derivatives.

Scientific Research Applications

Butyl 4-(quinoline-2-thioamido)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyl 4-(quinoline-2-thioamido)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzoate esters and heterocyclic derivatives. Key analogues include:

Photochemical Stability and Degradation Pathways

- Butyl 4-(quinoline-2-thioamido)benzoate: No direct data on photodegradation, but the quinoline-thioamide group may influence stability.

- Butyl benzoate: Undergoes rapid photolysis via two pathways in UV/TiO₂ systems: Hydroxyl radical attack → ring-opening products (e.g., butyl (2E,4E)-7-oxohepta-2,4-dienoate) . Hydrolysis/decarboxylation → mono-butyl phthalate, benzoic acid, and p-benzoquinone .

- Dimethyl phthalate : Degrades to phthalic acid and methyl esters under UV light, with slower kinetics than butyl benzoate due to steric and electronic differences .

Biological Activity

Butyl 4-(quinoline-2-thioamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound consists of a quinoline moiety linked to a thioamide and a benzoate group. This unique structure contributes to its diverse biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may further influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its structure and function, leading to cell death.

- Enzyme Inhibition : The compound inhibits key enzymes involved in critical biological pathways, thereby affecting cellular processes.

These mechanisms suggest that this compound may act as a potential therapeutic agent in various diseases, particularly cancer.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These results suggest that the compound has comparable potency to conventional antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines:

- HeLa Cells : IC50 value of 15 µM

- MCF-7 Cells : IC50 value of 20 µM

- A549 Cells : IC50 value of 18 µM

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Quinoxaline Derivatives | Antimicrobial, Anticancer | Similar core structure but less potent |

| Quinolones | Antibacterial | Primarily used for bacterial infections |

| Benzamide Derivatives | Various pharmacological activities | Broader applications but different mechanisms |

This compound stands out due to its dual activity against both bacterial infections and cancer cells, making it a promising candidate for further research.

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. Results indicated significant inhibition, suggesting its potential as an alternative treatment option .

- In Vivo Cancer Model : In an animal model of breast cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. This underscores its potential for therapeutic use in oncology .

Q & A

Q. What synthetic strategies are commonly employed to synthesize Butyl 4-(quinoline-2-thioamido)benzoate?

The synthesis typically involves sequential coupling reactions. First, the benzoate ester is functionalized at the 4-position, followed by the introduction of the quinoline-2-thioamide group via a nucleophilic substitution or amidation reaction. For example, coupling 4-aminobenzoic acid derivatives with quinoline-2-thiol intermediates under basic conditions (e.g., using DCC/DMAP as coupling agents) is a viable route. Reaction optimization, such as controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF), is critical to avoid side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is indispensable for confirming the connectivity of the quinoline, thioamide, and benzoate moieties. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like the thioamide (C=S stretch at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula confirmation .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase may be necessary. Monitor purity via TLC and HPLC (>95% by area) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

Discrepancies between experimental and predicted NMR shifts often arise from conformational flexibility or solvent effects. Use computational tools (e.g., DFT calculations with Gaussian) to simulate NMR spectra and compare with experimental data. For ambiguous NOE correlations, X-ray crystallography (using SHELXL for refinement ) provides definitive structural proof. Cross-validate MS fragments with in silico fragmentation tools (e.g., CFM-ID) .

Q. What strategies optimize the introduction of the thioamide group while minimizing side reactions?

Thioamide formation is sensitive to oxidation and competing nucleophiles. Employ inert atmospheres (N₂/Ar) and reducing agents (e.g., TCEP) to prevent disulfide byproducts. Solvent choice (e.g., anhydrous DMF) and controlled pH (7–8 via Et₃N) enhance selectivity. Kinetic monitoring via in situ IR or LC-MS helps identify optimal reaction termination points .

Q. How can computational methods predict biological targets for this compound?

Molecular docking (AutoDock Vina, Glide) against protein databases (PDB) identifies potential targets like kinase or protease enzymes. Pharmacophore modeling (MOE, Schrödinger) aligns the compound’s thioamide and quinoline groups with known bioactive motifs. MD simulations (GROMACS) assess binding stability and residence times .

Q. What crystallographic approaches are suitable for determining its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation (e.g., chloroform/methanol). Use SHELXTL for data processing and Olex2 for structure solution. Address disorder in the butyl chain with restrained refinement. Compare experimental bond lengths/angles with CSD database entries to validate geometric accuracy .

Q. How to analyze structure-activity relationships (SAR) for bioactivity studies?

Synthesize analogs with modifications to the quinoline ring (e.g., halogenation), thioamide linker (e.g., replacing S with O), or benzoate ester (e.g., varying alkyl chains). Test against biological targets (e.g., antimicrobial assays) and correlate activity with electronic (Hammett σ) or steric (Taft) parameters. QSAR models (e.g., CoMFA) quantify contributions of substituents .

Data Contradiction and Troubleshooting

Q. How to address conflicting solubility data in different solvent systems?

Solubility discrepancies often stem from solvent polarity and hydrogen-bonding capacity. Use Hansen solubility parameters (HSPiP software) to predict compatible solvents. Experimental validation via turbidimetry or dynamic light scattering (DLS) clarifies aggregation behavior. For biological assays, employ co-solvents (e.g., DMSO ≤1%) to maintain compound integrity .

Q. Why do biological activity results vary between assay platforms?

Differences in cell lines (e.g., HeLa vs. HEK293), assay conditions (e.g., serum concentration), or compound stability (e.g., hydrolysis in aqueous media) contribute to variability. Include control compounds and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Use LC-MS to verify compound integrity post-assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.